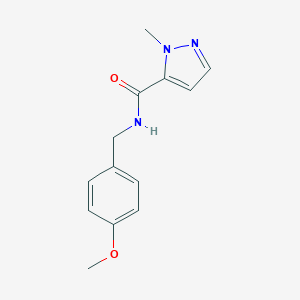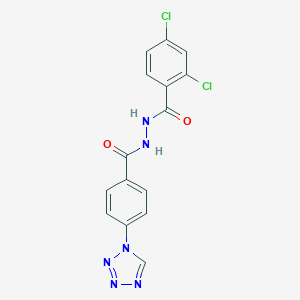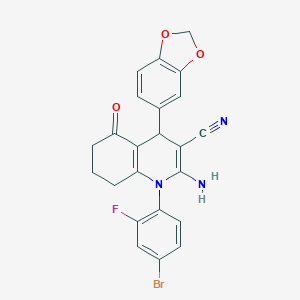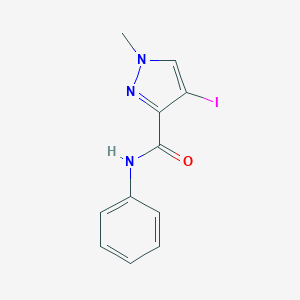
1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one, also known as BHPI, is a synthetic compound that belongs to the family of indole derivatives. BHPI has gained significant attention in the scientific community due to its potential pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that 1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one exerts its pharmacological effects through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one has also been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one has also been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, 1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one has been shown to protect against oxidative stress and to improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. It is relatively easy to synthesize, and its purity and yield can be improved through various purification techniques. 1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one has some limitations for lab experiments. Its solubility in water is limited, which may affect its bioavailability. Additionally, 1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Direcciones Futuras
1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one has shown promise as a potential therapeutic agent for the treatment of various diseases. Future research should focus on elucidating the exact mechanism of action of 1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one and its pharmacokinetic properties. Additionally, further studies are needed to investigate the potential of 1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one as a neuroprotective agent and as a treatment for Alzheimer's disease. Finally, the development of novel 1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one derivatives with improved pharmacological properties may lead to the discovery of new therapeutic agents.
Métodos De Síntesis
1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one can be synthesized through a multistep process involving the condensation of tryptamine with benzaldehyde and subsequent reaction with ethyl acetoacetate. The intermediate product is then subjected to a series of chemical reactions to yield 1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one. The purity and yield of 1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one can be improved through various purification techniques, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential pharmacological properties. It has been shown to possess antitumor, anti-inflammatory, and antiviral activities. 1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one has also been investigated for its potential as a neuroprotective agent and as a treatment for Alzheimer's disease. Additionally, 1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one has shown promise as a potential therapeutic agent for the treatment of diabetes and obesity.
Propiedades
Nombre del producto |
1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C24H21NO3 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)indol-2-one |
InChI |
InChI=1S/C24H21NO3/c1-17(26)22(19-12-6-3-7-13-19)24(28)20-14-8-9-15-21(20)25(23(24)27)16-18-10-4-2-5-11-18/h2-15,22,28H,16H2,1H3 |
Clave InChI |
XASOXRQZWAZFSE-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C1=CC=CC=C1)C2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)O |
SMILES canónico |
CC(=O)C(C1=CC=CC=C1)C2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[6-Methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B214235.png)

![Methyl 2-[(2,6-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B214239.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-{3-nitro-1H-1,2,4-triazol-1-yl}acetamide](/img/structure/B214240.png)
![2-amino-6-ethyl-4-thien-2-yl-8-(thien-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B214244.png)



![N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214249.png)



